molecular formula C8H16ClNO B3230661 5-Oxaspiro[3.5]nonan-8-amine hydrochloride CAS No. 1309366-17-3

5-Oxaspiro[3.5]nonan-8-amine hydrochloride

Cat. No.: B3230661
CAS No.: 1309366-17-3
M. Wt: 177.67
InChI Key: RUFDCMVZZFAVQK-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-8-amine hydrochloride (CAS 1864061-28-8) is a high-value spirocyclic chemical building block offered as a solid powder and recommended for storage at room temperature in an inert atmosphere . This compound features a unique spiro[3.5]nonane scaffold, integrating an amine functional group and an ether oxygen within a rigid, three-dimensional structure. Its molecular formula is C9H18ClNO, with a molecular weight of 191.70 g/mol . The amine group, provided as the hydrochloride salt for enhanced stability, is a common handle for further synthetic transformations, making the molecule a versatile intermediate. The distinct spatial geometry and presence of multiple heteroatoms make this spirocyclic amine a compelling intermediate for medicinal chemistry and drug discovery research. Spirocyclic scaffolds are increasingly valued in lead optimization for their ability to improve the physicochemical properties and binding specificity of potential therapeutic agents. While specific biological applications for this exact compound are proprietary or emergent in the literature, its structure suggests potential as a core component in developing protease inhibitors, neurotransmitter analogs, or other pharmacologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this compound to explore novel chemical space and develop new synthetic methodologies. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-2-5-10-8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFDCMVZZFAVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3

Industrial Production Methods

Industrial production methods for 5-Oxaspiro[3.5]nonan-8-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonan-8-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Oxaspiro[3.5]nonan-8-amine hydrochloride serves as a versatile building block for creating more complex molecules. Its spirocyclic structure can facilitate the synthesis of other spiro compounds and can act as a ligand in coordination chemistry.

Biology

The compound is being explored for its biological activity, particularly in studying enzyme-substrate interactions and the effects of spirocyclic structures on biological systems. Preliminary studies indicate potential antimicrobial properties and cytostatic effects against cancer cell lines.

Medicinal Chemistry

Due to its unique structure, this compound is a candidate for drug development. It may serve as a scaffold for designing new pharmaceuticals targeting various diseases, including inflammatory conditions and cancers.

Antimicrobial Activity

A study investigated the antibacterial properties of several spirocyclic compounds, including this compound, revealing significant inhibition of bacterial growth in vitro, which suggests its potential use in developing new antibiotics.

Cytostatic Effects

Research on the cytotoxicity of spirocyclic compounds demonstrated that this compound exhibited cytostatic effects in selected cancer cell lines, indicating its potential role in cancer therapy.

Industrial Applications

In industrial contexts, this compound can act as an intermediate in the synthesis of specialty chemicals, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heteroatom Substitution: Oxygen vs. Sulfur

5-Thiaspiro[3.5]nonan-8-amine hydrochloride (CAS: 2138199-30-9) replaces the oxygen atom in the spiro ring with sulfur. This substitution increases the molecular weight to 193.74 g/mol (C₈H₁₆ClNS) and alters electronic properties. Despite this, both compounds serve as versatile scaffolds in medicinal chemistry .

Property 5-Oxaspiro[3.5]nonan-8-amine HCl 5-Thiaspiro[3.5]nonan-8-amine HCl
Molecular Formula C₈H₁₆ClNO C₈H₁₆ClNS
Molecular Weight (g/mol) 177.67 193.74
Key Applications Kinase inhibitors Multipurpose scaffold

Functional Group Modifications

  • 6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS: EN300-26865450): Incorporates a carboxylic acid group, enhancing water solubility and enabling conjugation reactions. This derivative is valuable in peptide-mimetic drug design .
  • 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride (CAS: 1526731-85-0): Features an additional amino acid moiety, expanding utility in chiral synthesis and prodrug development .

Ring Size and Spiro System Variations

  • 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride (CAS: EN300-26975529): The smaller spiro system (3.4 vs. 3.5) and nitrogen substitution alter ring strain and electronic properties, influencing reactivity in nucleophilic substitutions .
  • Classified as non-hazardous, it is used in exploratory research due to its stability .

Collision Cross-Section (CCS) and Solubility

Predicted CCS values for 5-oxaspiro[3.5]nonan-8-amine (neutral form) range from 130.9–137.8 Ų, depending on adduct type (e.g., [M+H]⁺: 130.9 Ų) . Sulfur analogs like 5-thiaspiro compounds may exhibit higher lipophilicity due to reduced polarity, impacting membrane permeability.

Hazard Profiles

  • 5-Oxaspiro[3.5]nonan-8-amine HCl: Irritant (H315, H319, H335) .
  • 8-Aminospiro[4.5]decane HCl: No known hazards, making it safer for laboratory handling .

Cost and Availability

5-Oxaspiro[3.5]nonan-8-amine hydrochloride is priced at €670.00/g , reflecting its specialized use. In contrast, simpler spiro compounds like 8-aminospiro[4.5]decane HCl are more cost-effective due to broader commercial availability .

Biological Activity

5-Oxaspiro[3.5]nonan-8-amine hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amine functional group. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : Approximately 177.68 g/mol
  • Structure : The compound features a spirocyclic framework, which enhances its reactivity and interaction with biological targets.

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with proteins and enzymes due to the presence of the amine group. The biological effects can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that spirocyclic compounds, including this compound, often possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

2. Neuroactive Properties

The compound has been evaluated for neuroactivity, suggesting it may influence neurological pathways. Its ability to form hydrogen bonds allows it to interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal health.

3. Antiproliferative Effects

In vitro studies have demonstrated that derivatives of spirocyclic compounds can exhibit antiproliferative activity against various cancer cell lines, such as HeLa cells. This suggests that this compound might also possess similar properties, warranting further investigation into its mechanisms of action against cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Interaction with Biological Targets : The amine group facilitates interactions with proteins and enzymes, influencing their activity and function.
  • Modulation of Signaling Pathways : The compound may modulate various signaling pathways involved in cellular processes such as proliferation and differentiation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Oxaspiro[3.5]nonan-7-amineSimilar spirocyclic structureDifferent biological activity
7-Oxaspiro[3.5]nonan-2-amineContains nitrogen instead of oxygenDifferent reactivity profile
8-Methyl-5-oxaspiro[3.5]nonanMethyl substitution on the spirocarbonPotentially altered pharmacokinetics

This table illustrates how variations in structural features can lead to distinct biological activities and chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of spirocyclic compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential for 5-Oxaspiro derivatives in combating infections.
  • Antiproliferative Research : In vitro experiments demonstrated that specific derivatives exhibited significant cytotoxic effects against cancer cell lines, leading to increased interest in their development as anticancer agents .
  • Neuropharmacological Assessments : Research on neuroactive properties highlighted the potential of these compounds in modulating neurotransmitter systems, suggesting therapeutic applications in neurodegenerative diseases or mental health disorders.

Q & A

Basic: What synthetic routes are reported for 5-Oxaspiro[3.5]nonan-8-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization strategies using spirocyclic intermediates. Key steps include:

  • Ring-closing via nucleophilic substitution : Reacting 3-aminocyclohexanol derivatives with carbonyl-containing electrophiles under acidic conditions to form the oxaspiro core .
  • Optimization parameters : Adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst load (e.g., p-toluenesulfonic acid) to improve yields. For example, using Boc-protected intermediates can reduce side reactions during amine deprotection .
  • Yield monitoring : Employ TLC or LC-MS to track reaction progress and identify byproducts .

Basic: How is the purity of this compound validated in academic settings?

Methodological Answer:
Purity assessment combines multiple analytical techniques:

  • HPLC/LC-MS : Use Chromolith® or Purospher® columns with UV detection (λ = 210–254 nm) and internal standards (e.g., deuterated analogs) for quantitation .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra to reference data (e.g., NIST Chemistry WebBook) to confirm structural integrity .
  • Elemental analysis : Verify Cl^- content via titration or ion chromatography to ensure stoichiometric consistency .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT calculations : Optimize the molecular geometry using Gaussian or similar software to identify electrophilic sites (e.g., sp3^3-hybridized nitrogen) .
  • Solvent effect modeling : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict activation energies and regioselectivity .
  • Docking studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Advanced: How should researchers address contradictions in reported bioactivity data for spirocyclic amines?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values for enzyme inhibition) and adjust for variables like cell line differences or solvent effects .
  • Reproducibility testing : Replicate key experiments under controlled conditions (e.g., fixed pH, temperature) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Data transparency : Share raw datasets via repositories like Zenodo to enable peer validation .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep as a lyophilized powder at –20°C in airtight, light-resistant vials. For solutions, use anhydrous DMSO or ethanol and aliquot to avoid freeze-thaw cycles .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., oxidized amines) .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N) of this compound aid in metabolic studies?

Methodological Answer:

  • Synthesis of labeled analogs : Incorporate 15N^{15}N-ammonia during reductive amination steps to produce isotopologs .
  • Tracing metabolic pathways : Use LC-HRMS to track 15N^{15}N-labeled metabolites in in vitro hepatocyte models, enabling precise mapping of oxidation or conjugation pathways .

Basic: What safety protocols are critical when working with this compound?

Methodological Answer:

  • PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and solution preparation .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .

Advanced: What strategies enhance the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor the desired enantiomer .

Advanced: How does the spirocyclic structure influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP determination : Measure octanol-water partitioning to assess lipophilicity, which correlates with membrane permeability .
  • In vitro ADME assays : Use Caco-2 cell monolayers to evaluate intestinal absorption and CYP450 inhibition studies to predict metabolic stability .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Methodological Answer:

  • IR spectroscopy : Look for NH stretching (3300–3200 cm1^{-1}) and C-O-C vibrations (1250–1150 cm1^{-1}) .
  • 1H^1H NMR : Identify the spirocyclic proton environment (δ 3.5–4.2 ppm for oxaspiro ether protons) and amine protons (δ 1.5–2.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxaspiro[3.5]nonan-8-amine hydrochloride
Reactant of Route 2
5-Oxaspiro[3.5]nonan-8-amine hydrochloride

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